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Compound of Interest

Compound Name:
N-(4-Chloro-3-

hydroxyphenyl)acetamide

CAS No.: 28443-52-9

Cat. No.: B112418 Get Quote

CAS Registry Number: 28443-52-9 Synonyms: 5-Acetamido-2-chlorophenol; 4'-Chloro-3'-

hydroxyacetanilide Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol [1][2][3]

Executive Summary & Structural Significance
N-(4-Chloro-3-hydroxyphenyl)acetamide is a disubstituted acetanilide derivative primarily

utilized as a pharmaceutical building block and a structure-activity relationship (SAR) probe in

medicinal chemistry.

Unlike its structural isomer 3-chloro-4-hydroxyacetanilide (a known impurity of Acetaminophen),

this molecule features a chlorine atom at the para position and a hydroxyl group at the meta

position relative to the acetamide moiety. This specific substitution pattern confers unique

metabolic stability:

Metabolic Blockade: The para-chloro substituent prevents the formation of p-quinone imines

(analogous to the toxic NAPQI metabolite of paracetamol), making this scaffold a valuable

tool for designing non-hepatotoxic analgesic analogs or kinase inhibitors.

Synthetic Utility: It serves as a key intermediate in the synthesis of antimalarial quinolones

and EGFR macrocyclic inhibitors, where the phenol group provides an anchor for ether

linkages and the acetamide acts as a hydrogen-bond donor/acceptor.
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Physicochemical Profiling
The following data aggregates experimental and computed properties essential for formulation

and ADME prediction.

Table 1: Core Physical Properties
Property Value Context/Method

LogP (Octanol/Water) 1.60 ± 0.2

Predicted (Consensus);

Indicates moderate lipophilicity

suitable for oral bioavailability

(Lipinski compliant).

pKa (Acidic) 9.2 ± 0.5

Phenolic -OH; Slightly more

acidic than phenol (pKa 10)

due to the electron-

withdrawing Cl atom.

H-Bond Donors 2 Phenolic -OH, Amide -NH.

H-Bond Acceptors 2 Carbonyl -O, Phenolic -O.

Topological Polar Surface Area 49.3 Å²
Favorable for membrane

permeability (<140 Å²).

Solubility DMSO, Methanol, Ethanol
High solubility in polar organic

solvents.

Water Solubility Low (< 1 mg/mL)

Predicted at pH 7.4; requires

cosolvents (PEG400) or pH

adjustment for aqueous

formulation.

Synthesis & Characterization Protocols
This section details the synthesis of N-(4-Chloro-3-hydroxyphenyl)acetamide from 5-amino-

2-chlorophenol. The protocol prioritizes yield and purity suitable for biological screening.

Reaction Mechanism & Workflow
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The synthesis involves the selective N-acetylation of the aniline nitrogen. The meta-hydroxyl

group is less nucleophilic than the amine, allowing for chemoselective acetylation without

protecting the phenol, provided stoichiometric control is maintained.
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(CAS 6358-06-1)

Transition State
(Nucleophilic Attack)

 Activation 

Ac2O / Pyridine
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 -AcOH 
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Figure 1: Chemoselective N-acetylation pathway avoiding O-acetylation side products.

Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of N-(4-Chloro-3-hydroxyphenyl)acetamide.

Preparation: Charge a 250 mL round-bottom flask with 5-amino-2-chlorophenol (5.0 g, 34.8

mmol) and Dichloromethane (DCM) (100 mL).

Base Addition: Add Triethylamine (TEA) (1.2 eq, 41.8 mmol, 5.8 mL) or Pyridine to the

suspension. Stir until partial dissolution occurs.

Acetylation: Cool the mixture to 0°C in an ice bath. Dropwise add Acetic Anhydride (1.1 eq,

38.3 mmol, 3.6 mL) over 15 minutes.

Note: Avoid Acetyl Chloride if high selectivity over the phenol is required, as Ac2O is

milder.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (50% EtOAc/Hexanes). The starting aniline spot (lower Rf) should disappear.

Workup:

Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/pyridine.

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove acetic acid.
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Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Gradient: 0-60% EtOAc in Hexanes) if O-acetylation impurities (>5%) are observed.

Analytical Validation Criteria
¹H NMR (400 MHz, DMSO-d₆):

δ 10.05 (s, 1H, -NHAc) – Diagnostic singlet, exchangeable.

δ 9.80 (s, 1H, -OH) – Broad singlet.

δ 7.45 (d, J=2.0 Hz, 1H, H-2) – Meta to Cl, Ortho to OH/NHAc.

δ 7.25 (d, J=8.5 Hz, 1H, H-5) – Ortho to Cl.

δ 7.05 (dd, J=8.5, 2.0 Hz, 1H, H-6).

δ 2.04 (s, 3H, -COCH₃).

Mass Spectrometry (ESI+):

Observed [M+H]⁺ = 186.03 m/z (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1

ratio).

Biological & Metabolic Context
Understanding the behavior of this molecule in biological systems is critical for its use as a

probe or scaffold.

Structural Safety (The "Blocked Para" Effect)
A critical advantage of N-(4-Chloro-3-hydroxyphenyl)acetamide over Acetaminophen is its

resistance to bioactivation into quinone imines.

Acetaminophen (APAP): Metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone

imine) because the para position relative to the nitrogen is unsubstituted (or occupied by an

oxidizable -OH).
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N-(4-Chloro-3-hydroxyphenyl)acetamide: The para position is blocked by a Chlorine atom.

The meta-hydroxyl group does not support the formation of a conjugated p-quinone imine

system. This structural feature theoretically reduces the risk of glutathione depletion and

hepatotoxicity associated with APAP-like scaffolds.
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Figure 2: Comparative metabolic logic demonstrating the stability of the 4-chloro-3-hydroxy

scaffold.

Applications in Drug Discovery
Kinase Inhibitor Scaffolds: The 3-hydroxy group serves as a nucleophile for macrocyclization

strategies (e.g., Williamson ether synthesis) to create constrained inhibitors for EGFR and

other tyrosine kinases.

Antimalarial Agents: The precursor (5-amino-2-chlorophenol) and its acetylated derivatives

are established intermediates in the synthesis of 4(1H)-quinolone antimalarials, where the

chlorine atom enhances lipophilicity and metabolic stability of the core ring.

References
PubChem.N-(4-Chloro-3-hydroxyphenyl)acetamide Compound Summary. National Library

of Medicine. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b112418?utm_src=pdf-body
https://www.benchchem.com/product/b112418?utm_src=pdf-body-img
https://www.benchchem.com/product/b112418?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/14122483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institutes of Health (NIH).Synthesis, Antimalarial Activity, and Structure-Activity

Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. PubMed Central. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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